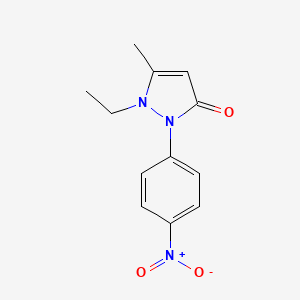
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroisoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between an allyl derivative and an aromatic nitrile oxide, which is generated from oximes by oxidation with sodium hypochlorite. The reaction proceeds under mild conditions and is highly regioselective, providing the desired product in high yields .
Industrial Production Methods: While specific industrial production methods for 4,5-dihydroisoxazol-3-yl dimethylcarbamate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds.
Aplicaciones Científicas De Investigación
4,5-Dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparación Con Compuestos Similares
Isoxazole: A closely related compound with a similar five-membered ring structure.
4,5-Dihydroisoxazole: Another related compound with slight structural differences.
Dimethylcarbamate: A compound with a similar carbamate functional group but lacking the isoxazole ring.
Uniqueness: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate is unique due to its combination of the isoxazole ring and the dimethylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to inhibit certain enzymes more effectively than other isoxazole derivatives makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
62243-09-8 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3 |
Clave InChI |
YWELGPURLKOREZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=NOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


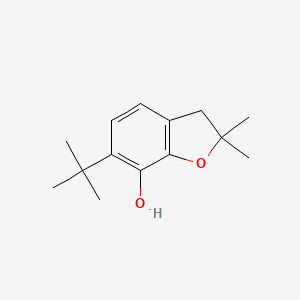
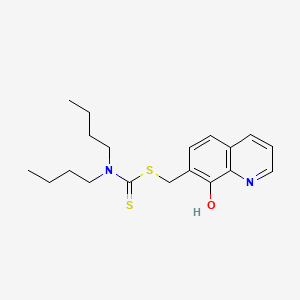
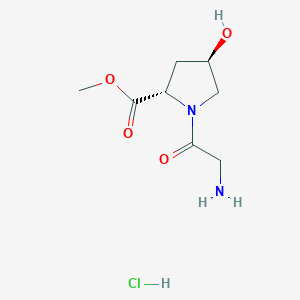
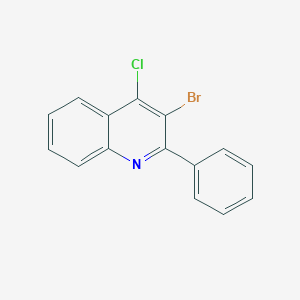
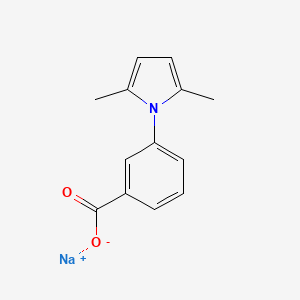
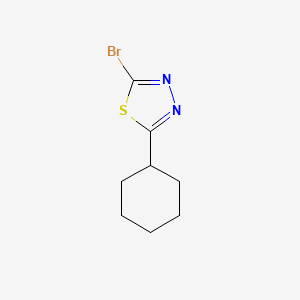
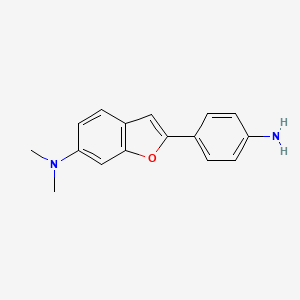
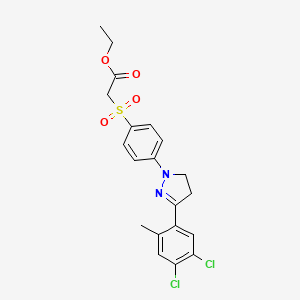
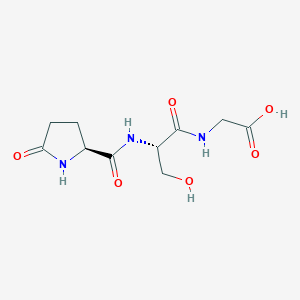
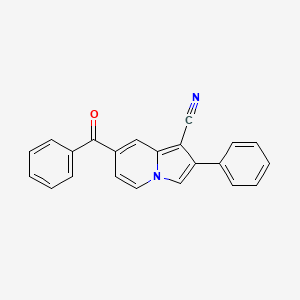
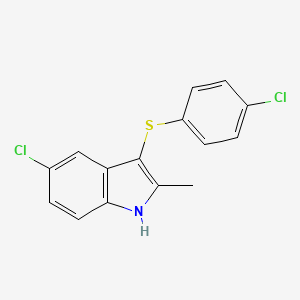
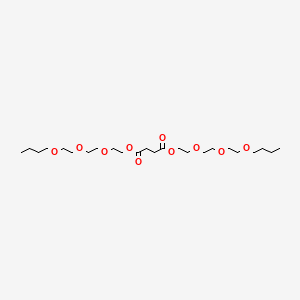
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
